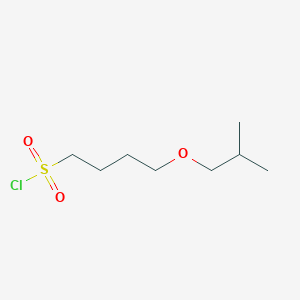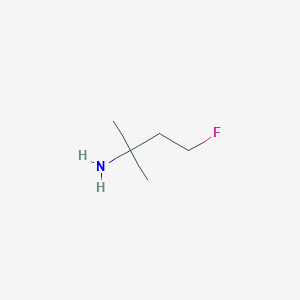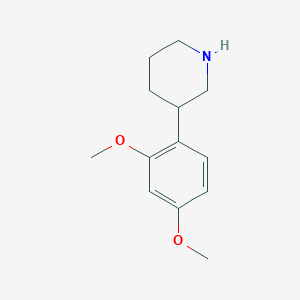
4-Isobutoxybutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isobutoxybutane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxybutane-1-sulfonyl chloride typically involves the reaction of 4-isobutoxybutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Isobutoxybutane-1-sulfonic acid+SOCl2→4-Isobutoxybutane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isobutoxybutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-isobutoxybutane-1-sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as pyridine or triethylamine
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Applications De Recherche Scientifique
4-Isobutoxybutane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl functional groups.
Biological Studies: It is used in the preparation of bioactive molecules for studying enzyme inhibition and other biological processes.
Mécanisme D'action
The mechanism of action of 4-Isobutoxybutane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Methoxybenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different substituents.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Tosyl chloride (p-toluenesulfonyl chloride): Widely used in organic synthesis for similar purposes.
Uniqueness: 4-Isobutoxybutane-1-sulfonyl chloride is unique due to its specific isobutoxy substituent, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in specialized synthetic applications.
Propriétés
Formule moléculaire |
C8H17ClO3S |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
4-(2-methylpropoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-8(2)7-12-5-3-4-6-13(9,10)11/h8H,3-7H2,1-2H3 |
Clé InChI |
GIJRORCBLHNANW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)

![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)






![2-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13529045.png)
